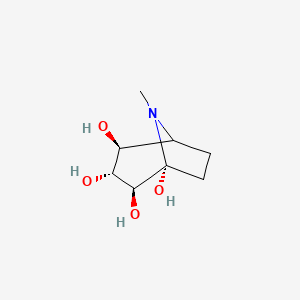
Calystegine B2, N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calystegine B2, N-methyl-: is a member of the calystegine family, which are polyhydroxylated nortropane alkaloids. These compounds are known for their potent inhibitory effects on glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Calystegine B2, N-methyl- is particularly notable for its specificity and potency as an inhibitor of certain glycosidases, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calystegine B2, N-methyl- typically involves several key steps. One method includes the use of an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction to construct the cycloheptanone core. This reaction involves the use of a Z-vinyl iodide and an aldehyde, which are derived from carbohydrate starting materials . Another method involves a chiral pool synthesis, utilizing D-glucose or L-arabinose derivatives as starting materials. Key steps in this synthesis include an ultrasound-assisted Zn-mediated tandem ring opening reaction followed by a Grubbs’ catalyst-mediated ring closure metathesis reaction .
Industrial Production Methods: While specific industrial production methods for Calystegine B2, N-methyl- are not well-documented, the synthetic routes mentioned above can be adapted for larger-scale production. The use of carbohydrate starting materials and efficient catalytic reactions makes these methods potentially scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Calystegine B2, N-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for different research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
Calystegine B2, N-methyl- has a wide range of scientific research applications:
Mechanism of Action
Calystegine B2, N-methyl- exerts its effects primarily through competitive inhibition of glycosidases. It binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds in carbohydrates. The molecular targets include beta-glucosidase and alpha-galactosidase, among others. The binding involves favorable van der Waals interactions and hydrogen bonding with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
- Calystegine A3
- Calystegine B1
- Calystegine B3
- Calystegine C1
Comparison: Calystegine B2, N-methyl- is unique in its specificity and potency as a glycosidase inhibitor. While other calystegines also inhibit glycosidases, Calystegine B2, N-methyl- has been shown to have a higher affinity for certain enzymes, such as alpha-galactosidase, compared to its non-methylated counterparts . This specificity makes it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
184045-65-6 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-8-methyl-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H15NO4/c1-9-4-2-3-8(9,13)7(12)6(11)5(4)10/h4-7,10-13H,2-3H2,1H3/t4?,5-,6+,7-,8+/m0/s1 |
InChI Key |
GZDWTPRPLBRISA-YMSFOUKASA-N |
Isomeric SMILES |
CN1C2CC[C@]1([C@H]([C@@H]([C@H]2O)O)O)O |
Canonical SMILES |
CN1C2CCC1(C(C(C2O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















